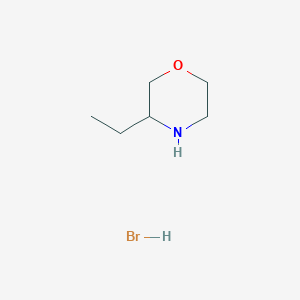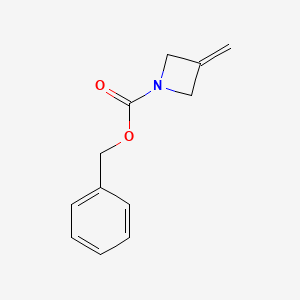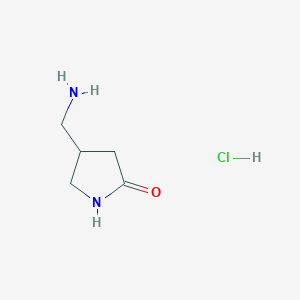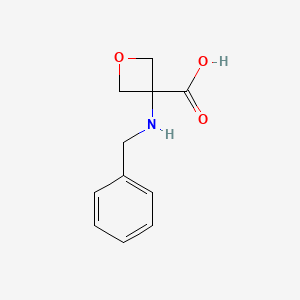
3-(苄氨基)氧杂环-3-羧酸
描述
3-(Benzylamino)oxetane-3-carboxylic acid is a synthetic amino acid with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is a white solid and is often used in scientific research.
Synthesis Analysis
The synthesis of oxetane derivatives like 3-(Benzylamino)oxetane-3-carboxylic acid can be achieved through various methods. One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)oxetane-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1(NCC2=CC=CC=C2)COC1 . Chemical Reactions Analysis
Oxetane derivatives can undergo various chemical reactions. For instance, they can form 2-hydroxymethyloxetane motifs following acetal deprotection . Vinyl derivatives can also successfully undergo bromination with Br2 or epoxidation with m-CPBA .Physical And Chemical Properties Analysis
3-(Benzylamino)oxetane-3-carboxylic acid is a white solid and should be stored at 0-8 °C . Its molecular formula is C11H13NO3 and it has a molecular weight of 207.23 .科学研究应用
药物发现中的生物等排体潜力
氧杂环,包括 3-(苄氨基)氧杂环-3-羧酸等结构,因其作为药物发现中生物等排体的潜力而受到认可。它可以作为羰基的等排体替代物,使其成为药物化学中的有价值的组成部分。这一特性通过合成和评估氧杂环-3-醇和相关结构得以探索,突出了它们在药物分子中取代羧酸部分的希望 (Lassalas 等人,2017 年)。
β-氨基酸的支架
与 3-(苄氨基)氧杂环-3-羧酸相关的顺式和反式-3-叠氮基氧杂环-2-羧酸盐的高效合成突出了它们作为将氧杂环-β-氨基酸掺入寡聚物中的支架的用途。该应用对于开发新型氨基酸衍生物和肽模拟物至关重要 (Barker 等人,2001 年)。
有机合成中的应用
氧杂环衍生物(例如 3-(苄氨基)氧杂环-3-羧酸)的反应性在有机合成中得到利用。例如,氧杂环-3-叔丁基磺亚胺的反应提供了一种直接的方法来获得不同的 3-氨基氧杂环,证明了氧杂环在创建结构多样的化合物中的效用 (Hamzik & Brubaker,2010 年)。
安全和危害
作用机制
Target of Action
The primary targets of the compound 3-(Benzylamino)oxetane-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As with the target of action, ongoing research is required to elucidate the specific interactions this compound has with its targets .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
生化分析
Biochemical Properties
3-(Benzylamino)oxetane-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in amino acid metabolism. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For example, it may inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, 3-(Benzylamino)oxetane-3-carboxylic acid can bind to transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
The effects of 3-(Benzylamino)oxetane-3-carboxylic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, 3-(Benzylamino)oxetane-3-carboxylic acid can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-(Benzylamino)oxetane-3-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3-(Benzylamino)oxetane-3-carboxylic acid may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzylamino)oxetane-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Benzylamino)oxetane-3-carboxylic acid is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may result in acute changes in cell signaling and metabolism, while long-term exposure can lead to more sustained alterations in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of 3-(Benzylamino)oxetane-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. As the dosage increases, threshold effects may become apparent, leading to more pronounced changes in cellular function. High doses of 3-(Benzylamino)oxetane-3-carboxylic acid can result in toxic or adverse effects, such as cellular stress, apoptosis, and organ damage. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3-(Benzylamino)oxetane-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can influence the compound’s activity and function within the cell. Additionally, 3-(Benzylamino)oxetane-3-carboxylic acid can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-(Benzylamino)oxetane-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transport proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 3-(Benzylamino)oxetane-3-carboxylic acid, influencing its localization and availability for biochemical reactions. These transport and distribution mechanisms are crucial for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-(Benzylamino)oxetane-3-carboxylic acid plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-(Benzylamino)oxetane-3-carboxylic acid may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization within the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
属性
IUPAC Name |
3-(benzylamino)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(14)11(7-15-8-11)12-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVJIAOOXCXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737212 | |
| Record name | 3-(Benzylamino)oxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159738-31-4 | |
| Record name | 3-(Benzylamino)oxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




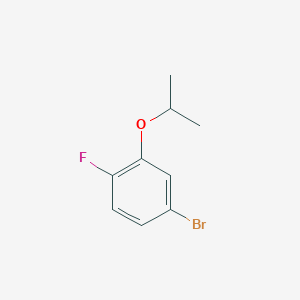

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
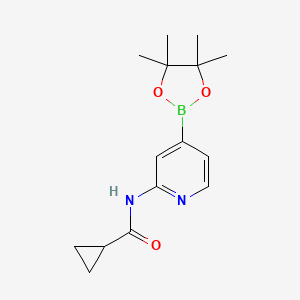
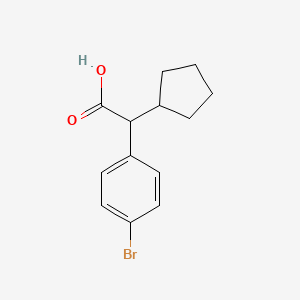


![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)
